1-(4-(Naphthalen-2-yloxy)phenyl)ethan-1-one
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Overview
Description
1-(4-(Naphthalen-2-yloxy)phenyl)ethan-1-one is an organic compound with the molecular formula C18H14O2 It is characterized by the presence of a naphthalene ring and a phenyl ring connected through an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Naphthalen-2-yloxy)phenyl)ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 2-naphthol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Naphthalen-2-yloxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-(Naphthalen-2-yloxy)phenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Naphthalen-2-yloxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-substituted-phenyl)prop-2-en-1-ones
Uniqueness
1-(4-(Naphthalen-2-yloxy)phenyl)ethan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H14O2 |
---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-(4-naphthalen-2-yloxyphenyl)ethanone |
InChI |
InChI=1S/C18H14O2/c1-13(19)14-6-9-17(10-7-14)20-18-11-8-15-4-2-3-5-16(15)12-18/h2-12H,1H3 |
InChI Key |
QJOJRJHBZDXZNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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